Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N2O3S. Its structure features a thiazole ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C16H16N2O3S |
Molecular Weight | 320.37 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not determined |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Specifically, this compound has shown promising results against various bacterial strains.
Case Study: Activity Against Mycobacterium tuberculosis
In a study focused on anti-tubercular agents, it was found that derivatives of thiazole exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis). The compound was tested alongside other thiazole derivatives and demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 mg/ml against M. tuberculosis H37Rv, indicating potent activity compared to standard treatments such as isoniazid (INH) .
The mechanism by which thiazole compounds exert their antimicrobial effects often involves inhibition of critical enzymes in bacterial metabolic pathways. For instance, some derivatives target the β-ketoacyl-ACP synthase enzyme (mtFabH), which is crucial for fatty acid synthesis in bacteria .
Table 2: Biological Activity Summary
Activity Type | Organism | MIC (mg/ml) |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 0.06 |
Antifungal | Candida albicans | Not tested |
Anticancer | Various cancer cell lines | Not reported |
Synthesis and Evaluation
The synthesis of this compound has been documented in several studies. The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate thiazole precursors with methoxyphenyl and pyridylcarbonyl groups .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. However, detailed quantitative data on its anticancer efficacy remains limited and requires further investigation.
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N3O4S/c1-24-13-6-4-3-5-12(13)15-14(17(23)25-2)20-18(26-15)21-16(22)11-7-9-19-10-8-11/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
GODWPCPTGQCLDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.